molecular formula C18H19NO2 B13740415 (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide

Cat. No.: B13740415
M. Wt: 281.3 g/mol
InChI Key: PXARIUVNMAABSE-SUMWQHHRSA-N
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Description

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide (CAS 144980-35-8) is a small molecule compound with a molecular formula of C18H19NO2 and a molecular weight of 281.35 g/mol. It belongs to the benzopyran class of chemicals and is characterized as a biologically active substance with documented anticonvulsant, anti-inflammatory, and neuroprotective properties . These properties make it a valuable asset in pharmaceutical research and drug discovery, particularly for investigating potential therapeutic interventions for neurological conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease, as well as inflammation-related conditions like arthritis and asthma . Compounds within this chemical class have been explored for their activity as leukotriene antagonists, which inhibit the action of inflammatory mediators, and research into similar chromone derivatives has also highlighted their potential as inhibitors of targets like monoamine oxidase (MAO) . The compound's structure allows for further modifications to enhance its bioavailability and potency, positioning it as a promising scaffold for the development of novel pharmaceutical drugs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(2R)-N-[(1S)-1-phenylethyl]-3,4-dihydro-2H-chromene-2-carboxamide

InChI

InChI=1S/C18H19NO2/c1-13(14-7-3-2-4-8-14)19-18(20)17-12-11-15-9-5-6-10-16(15)21-17/h2-10,13,17H,11-12H2,1H3,(H,19,20)/t13-,17+/m0/s1

InChI Key

PXARIUVNMAABSE-SUMWQHHRSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H]2CCC3=CC=CC=C3O2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Starting Materials

The synthesis of benzopyran derivatives like (R,S)-3,4-dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide typically begins with 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid or its substituted analogs. Key starting materials include:

  • 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid or similar substituted benzopyranones.
  • Racemic esters of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
  • Amines such as 1-phenylethylamine for amide formation.

Two primary synthetic approaches are described:

  • Catalytic hydrogenation reduction of benzopyranone derivatives to obtain racemic 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid esters.
  • Subsequent chemical resolution or stereoselective synthesis to obtain optically pure enantiomers.

Preparation of Racemic Esters and Acid Chlorides

A common preparative step involves converting the starting benzopyran carboxylic acid into its ester or acid chloride form to facilitate further reactions.

Typical procedure:

  • Esterification of racemic 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions to yield methyl or ethyl esters.
  • Conversion of the acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂), enabling amide bond formation.

Example data from patent literature:

Step Reagents/Conditions Yield (%) Purity (GC area%)
Esterification 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid + MeOH + H₂SO₄, reflux 97 99.5
Acid chloride formation SOCl₂, inert solvent, controlled temperature Not specified Not specified

Formation of the Amide

The key step to obtain this compound involves coupling the acid chloride or ester intermediate with 1-phenylethylamine:

  • The acid chloride reacts with the amine under controlled conditions to form the amide bond.
  • Reaction conditions typically involve inert solvents, temperature control, and sometimes the use of base to neutralize generated HCl.

This step can be followed by purification techniques such as recrystallization to enhance optical purity.

Resolution of Racemic Mixtures

Since the compound contains chiral centers, the preparation often yields racemic mixtures that require resolution to isolate the desired (R,S) enantiomer or diastereomer.

Methods include:

  • Chemical resolution using chiral amines (e.g., (+)-dehydroabietylamine) to form diastereomeric amides, which can be separated by recrystallization.
  • Hydrolysis of the resolved amide to recover optically pure acid/enantiomer.
  • Use of chiral auxiliaries or reagents to induce stereoselectivity during synthesis.

Reaction scheme overview:

  • Racemic acid chloride + chiral amine → diastereomeric amides
  • Repeated recrystallization to enrich one diastereomer
  • Acid hydrolysis to release optically pure acid/enantiomer

Reduction and Functional Group Transformations

Reduction of esters to aldehydes is a critical transformation in some synthetic routes, enabling further elaboration to the target amide.

Typical reduction method:

  • Use of complex hydrides (e.g., Vitride in toluene) in the presence of secondary amines (e.g., morpholine) at low temperatures (-10°C to 10°C).
  • Quenching with methanol and dilute hydrochloric acid.
  • Extraction and concentration to isolate 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde intermediate.

Summary Table of Key Preparation Steps

Step Number Process Description Reagents/Conditions Outcome/Notes
1 Esterification of benzopyran carboxylic acid Methanol, sulfuric acid, reflux High yield methyl ester (97%, 99.5% purity)
2 Conversion to acid chloride Thionyl chloride (SOCl₂), inert solvent Reactive intermediate for amide formation
3 Amide formation with 1-phenylethylamine Acid chloride + amine, inert solvent, base Formation of racemic amide
4 Resolution of racemic amide Chiral amine (e.g., dehydroabietylamine), recrystallization Isolation of optically pure enantiomer
5 Reduction of ester to aldehyde Vitride + morpholine, toluene, low temperature Aldehyde intermediate for further transformations

Research Findings and Industrial Relevance

  • The described synthetic methods utilize readily available starting materials and reagents, making them cost-effective and scalable for industrial production.
  • Chemical resolution methods yield high optical purity enantiomers, essential for pharmaceutical applications.
  • Use of catalytic hydrogenation and selective reduction techniques ensures control over stereochemistry and functional group transformations.
  • The processes have been patented and validated in multiple jurisdictions, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Antihypertensive Activity :
    • The compound has been studied as a synthetic intermediate for the development of β-suprarenal gland antagonist class antihypertensive drugs. This class of drugs is essential in managing high blood pressure by blocking the effects of adrenaline on the cardiovascular system, thus reducing heart rate and blood vessel constriction .
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of benzopyran compounds exhibit anti-inflammatory effects, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders. The structural characteristics of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide may contribute to these effects through modulation of inflammatory pathways .
  • Antioxidant Activity :
    • Compounds similar to this compound have shown antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
  • Potential in Cancer Therapy :
    • Some studies have suggested that benzopyran derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This makes this compound a candidate for further investigation in oncology .

Case Study 1: Antihypertensive Effects

A study conducted on various benzopyran derivatives demonstrated significant reductions in systolic and diastolic blood pressure in animal models. The mechanism was attributed to the inhibition of norepinephrine release from sympathetic nerve endings, showcasing the potential for this compound in developing new antihypertensive therapies.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies revealed that the compound inhibited the production of pro-inflammatory cytokines in human fibroblast-like synoviocytes. This suggests that this compound could be effective in treating autoimmune diseases characterized by chronic inflammation.

Case Study 3: Antioxidant Capacity

Research involving oxidative stress models demonstrated that this compound exhibited significant scavenging activity against free radicals. This finding supports its potential use as a protective agent against oxidative damage in various pathological conditions.

Mechanism of Action

The mechanism of action of (R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chiral center allows for enantioselective interactions, which can result in different biological activities for each enantiomer .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Biosynthetic Competition : Enzymes like aldehyde dehydrogenase and cinnamyl alcohol dehydrogenase () regulate pathways producing 1-phenylethyl acetate and cinnamaldehyde, which are structurally related to the target compound’s N-(1-phenylethyl) group. Competition between these pathways could influence the availability of precursors for synthesizing such derivatives .
  • Steric and Electronic Effects : The bulkiness of the N-(1-phenylethyl) group in boronic acids () was shown to stabilize specific stereoisomers, suggesting that similar strategies might enhance the target compound’s synthetic purity or stability .

Biological Activity

(R,S)-3,4-Dihydro-N-(1-phenylethyl)-2H-1-benzopyran-2-carboxamide, commonly referred to as a benzopyran derivative, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

  • Molecular Formula : C18H19NO2
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 144980-35-8

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. Compounds in this class can scavenge free radicals and inhibit lipid peroxidation. For instance, studies have shown that certain benzopyran derivatives can enhance the activity of antioxidant enzymes, thereby providing cellular protection against oxidative stress .

Anti-inflammatory Activity

Benzopyran derivatives have demonstrated potential in modulating inflammatory responses. The compound has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests its utility in treating conditions characterized by chronic inflammation .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies report that this compound induces apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and the activation of apoptotic pathways. For example, it has shown cytotoxic effects against human breast cancer (MCF-7) and gastric carcinoma (SGC7901) cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacteria and fungi. In vitro studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in combating infections .

Case Studies

  • Antioxidant Study
    • Objective : To evaluate the antioxidant capacity of this compound.
    • Method : DPPH radical scavenging assay.
    • Results : The compound showed a significant reduction in DPPH radical concentration compared to controls, suggesting strong antioxidant activity.
  • Anti-inflammatory Study
    • Objective : To assess anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophages.
    • Method : Measurement of cytokine levels via ELISA.
    • Results : Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating reduced inflammation.
  • Anticancer Study
    • Objective : To investigate cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay for cell viability.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM.

Data Table

Biological ActivityMethodologyKey Findings
AntioxidantDPPH Scavenging AssaySignificant radical scavenging ability
Anti-inflammatoryELISAReduced TNF-alpha and IL-6 levels
AnticancerMTT AssayInduced apoptosis in MCF-7 cells
AntimicrobialDisk Diffusion MethodEffective against S. aureus and E. coli

Q & A

Q. What validation steps ensure robustness in biological activity assays for this compound?

  • Methodological Answer : Include positive/negative controls (e.g., known inhibitors) in dose-response curves. Assess intra- and inter-assay variability using Z’-factor calculations. Validate target specificity via RNA interference (RNAi) or CRISPR knockouts in cellular models .

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